molecular formula C9H6Br2F2O2 B1409871 Methyl 3,5-dibromo-2,6-difluorophenylacetate CAS No. 1806306-13-7

Methyl 3,5-dibromo-2,6-difluorophenylacetate

Cat. No. B1409871
CAS RN: 1806306-13-7
M. Wt: 343.95 g/mol
InChI Key: CLSZLHLWMRNQFS-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2,6-difluorophenylacetate, also known as 3,5-dibromo-2,6-difluorophenylacetic acid methyl ester, is an organic compound with the molecular formula C8H5Br2F2O2. It is a colorless liquid with a sharp, pungent odor. It is a versatile reagent used in organic synthesis and biochemistry. It is also used as a pesticide, herbicide, and fungicide.

Scientific Research Applications

Methyl Methyl 3,5-dibromo-2,6-difluorophenylacetate2,6-difluorophenylacetate is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pesticide, herbicide, and fungicide, and as a catalyst for the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Methyl Methyl 3,5-dibromo-2,6-difluorophenylacetate2,6-difluorophenylacetate acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
Methyl Methyl 3,5-dibromo-2,6-difluorophenylacetate2,6-difluorophenylacetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of bacteria, fungi, and parasites. It has also been shown to have anti-inflammatory and analgesic effects, as well as to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids.

Advantages and Limitations for Lab Experiments

Methyl Methyl 3,5-dibromo-2,6-difluorophenylacetate2,6-difluorophenylacetate is a versatile reagent that is useful for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it ideal for long-term storage. However, it is highly toxic and should be handled with extreme caution.

Future Directions

Methyl Methyl 3,5-dibromo-2,6-difluorophenylacetate2,6-difluorophenylacetate is a versatile compound with a variety of potential applications. Possible future directions include the development of new synthesis methods, the development of new pharmaceuticals and agrochemicals, and the exploration of its potential as an insecticide and fungicide. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its mechanism of action could lead to the development of new inhibitors of enzymes involved in the biosynthesis of fatty acids and other lipids.

properties

IUPAC Name

methyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(12)5(10)3-6(11)9(4)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSZLHLWMRNQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromo-2,6-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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